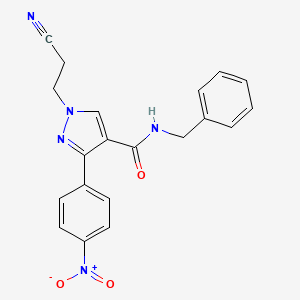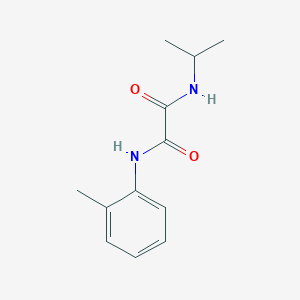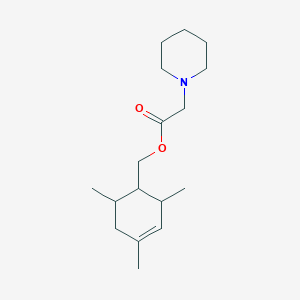![molecular formula C16H14F3N5 B4900470 N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, neuroinflammation, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Wirkmechanismus
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine binds selectively to TSPO, which is expressed in various tissues, including the brain, heart, and immune cells. TSPO is involved in the regulation of various cellular processes, including the transport of cholesterol across the mitochondrial membrane, the regulation of mitochondrial permeability transition, and the modulation of apoptosis. This compound binding to TSPO can modulate these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound binding to TSPO can modulate various physiological and biochemical processes, including the regulation of neuroinflammation, the modulation of immune cell activation, and the regulation of steroidogenesis. In neuroinflammation, this compound can inhibit the activation of microglia, leading to a reduction in neuroinflammatory response. In immune cells, this compound can modulate the activation of macrophages, leading to a reduction in inflammation. In steroidogenesis, this compound can modulate the transport of cholesterol across the mitochondrial membrane, leading to a reduction in steroidogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for TSPO, which allows for the specific targeting of TSPO-expressing cells. Another advantage is its high affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine. One direction is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Another direction is the development of more sensitive imaging techniques for the detection of TSPO expression, which can improve its diagnostic accuracy. Another direction is the development of more potent TSPO ligands, which can improve its therapeutic efficacy.
Synthesemethoden
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine can be synthesized using various methods, including the reaction of 3-(1H-pyrazol-3-yl)benzoic acid with N,N-dimethyl-1,3-propanediamine, followed by reaction with trifluoromethylpyrimidine. The product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. In neurodegenerative disorders such as Alzheimer's disease, this compound can be used as a PET imaging agent to visualize the activation of microglia, which are involved in the neuroinflammatory response. In cancer, this compound can be used as a diagnostic tool to detect the expression of TSPO, which is upregulated in various types of cancer. In inflammation, this compound can be used to monitor the activation of immune cells, such as microglia and macrophages.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5/c1-24(2)15-21-13(9-14(22-15)16(17,18)19)11-5-3-4-10(8-11)12-6-7-20-23-12/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOEKTZFSQEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)


![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
![4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4900462.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)